An In-depth Technical Guide to 2,3-Bis(bromomethyl)quinoxaline: Structure, Synthesis, and Biological Activity
An In-depth Technical Guide to 2,3-Bis(bromomethyl)quinoxaline: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2,3-Bis(bromomethyl)quinoxaline, a key intermediate in the synthesis of various heterocyclic compounds with significant biological activities. This document details its molecular structure, synthesis protocols, and summarizes its known antimicrobial and potential anticancer properties. Particular emphasis is placed on presenting quantitative data in a structured format and outlining detailed experimental methodologies to aid in research and development.
Molecular Structure and Properties
2,3-Bis(bromomethyl)quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with two bromomethyl groups at the 2 and 3 positions. The quinoxaline scaffold is composed of a fused benzene and pyrazine ring. The presence of the reactive bromomethyl groups makes it a versatile precursor for the synthesis of a wide range of derivatives.
Table 1: Physicochemical Properties of 2,3-Bis(bromomethyl)quinoxaline [1][2]
| Property | Value |
| Molecular Formula | C₁₀H₈Br₂N₂ |
| Molecular Weight | 315.99 g/mol |
| CAS Number | 3138-86-1 |
| Appearance | Powder |
| Melting Point | 152-156 °C |
| SMILES String | BrCc1nc2ccccc2nc1CBr |
| InChI Key | LHKFFORGJVELPC-UHFFFAOYSA-N |
Synthesis of 2,3-Bis(bromomethyl)quinoxaline
The primary synthetic route to 2,3-Bis(bromomethyl)quinoxaline is the condensation reaction between an o-phenylenediamine derivative and 1,4-dibromo-2,3-butanedione.[3] This reaction provides a straightforward and efficient method for the preparation of the target compound.
General Synthesis Workflow
The synthesis can be visualized as a two-step logical process involving the preparation of the reactants followed by the cyclization reaction to form the quinoxaline ring.
Caption: General workflow for the synthesis of 2,3-Bis(bromomethyl)quinoxaline.
Detailed Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of the title compound is not extensively documented in readily available literature, a general procedure can be outlined based on the synthesis of similar quinoxaline derivatives.[4]
Materials:
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o-Phenylenediamine
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1,4-Dibromo-2,3-butanedione
-
Ethanol (or another suitable solvent like toluene)
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Glacial acetic acid (optional, as catalyst)
Procedure:
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Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.
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To this solution, add 1,4-dibromo-2,3-butanedione (1 equivalent). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
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The reaction mixture is typically stirred at room temperature or gently heated under reflux.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
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The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield 2,3-Bis(bromomethyl)quinoxaline as a powder.
Spectroscopic Characterization
Spectroscopic data is crucial for the structural elucidation and confirmation of the synthesized compound. While specific spectra for 2,3-Bis(bromomethyl)quinoxaline are not widely published, the expected spectral features can be inferred from data on analogous quinoxaline derivatives.[5][6]
Table 2: Expected Spectroscopic Data for 2,3-Bis(bromomethyl)quinoxaline
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (on the benzene ring) are expected to appear as multiplets in the range of δ 7.5-8.5 ppm. The methylene protons of the bromomethyl groups (-CH₂Br) would likely appear as a singlet at approximately δ 4.5-5.0 ppm. |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 120-145 ppm. The carbons of the bromomethyl groups would appear further downfield, typically in the range of δ 30-40 ppm. The quaternary carbons of the pyrazine ring would also be in the aromatic region. |
| IR (KBr) | Characteristic peaks would include C-H stretching of the aromatic ring (~3050 cm⁻¹), C=N and C=C stretching of the quinoxaline core (~1620-1500 cm⁻¹), and C-Br stretching of the bromomethyl groups (~600-700 cm⁻¹). |
Biological Activity
2,3-Bis(bromomethyl)quinoxaline and its derivatives have garnered significant interest due to their diverse biological activities, particularly their antimicrobial and potential anticancer properties.
Antimicrobial Activity
Substituted 2,3-bis(bromomethyl)quinoxaline derivatives have demonstrated notable activity against a range of bacteria and fungi.[7][8] The electrophilicity of the halomethyl units is believed to play a crucial role in their antimicrobial action.
Table 3: Antimicrobial Activity of 2,3-Bis(bromomethyl)quinoxaline Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL) [7]
| Compound Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger |
| 6-nitro | >100 | >100 | >100 | >100 | >100 | >100 |
| 6-cyano | 1.6 | 3.1 | >100 | >100 | 25 | 50 |
| 6-trifluoromethyl | 0.8 | 1.6 | >100 | >100 | 12.5 | 25 |
| 6-chloro | 3.1 | 6.3 | >100 | >100 | 50 | 100 |
| 6-fluoro | 6.3 | 12.5 | >100 | >100 | 100 | >100 |
| Unsubstituted | 12.5 | 25 | >100 | >100 | >100 | >100 |
| 6,7-dichloro | 1.6 | 3.1 | >100 | >100 | 25 | 50 |
| 6,7-dimethyl | 50 | 100 | >100 | >100 | >100 | >100 |
Note: Data for some derivatives are not available for all strains.
Anticancer Potential and Mechanism of Action
The 1,4-dioxide derivative of 2,3-bis(bromomethyl)quinoxaline, also known as Conoidin A, has been identified as an inhibitor of Peroxiredoxin II (PrxII).[9] PrxII is an enzyme involved in the elimination of reactive oxygen species (ROS), and its downregulation has been linked to the promotion of cancer cell death. This suggests that Conoidin A and potentially related compounds could be explored as therapeutics for cancers where PrxII is a viable target, such as uterine cancer.[9]
The proposed mechanism of action involves the covalent binding of Conoidin A to cysteine residues within the PrxII enzyme, thereby inhibiting its activity. This leads to an accumulation of ROS within the cancer cells, ultimately triggering apoptosis.
Caption: Proposed mechanism of action for the anticancer effects of Conoidin A.
Conclusion
2,3-Bis(bromomethyl)quinoxaline is a valuable and versatile chemical entity. Its straightforward synthesis and the reactivity of its bromomethyl groups make it an important building block for the development of novel heterocyclic compounds. The demonstrated antimicrobial activity of its derivatives and the potential anticancer mechanism of its 1,4-dioxide highlight the significant therapeutic potential of this structural class. Further research into the synthesis of new derivatives, detailed investigation of their biological activities, and exploration of their mechanisms of action are warranted to fully exploit their potential in drug discovery and development.
References
- 1. scbt.com [scbt.com]
- 2. 2,3-Bis(bromomethyl)quinoxaline | 3138-86-1 | FB04248 [biosynth.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. heteroletters.org [heteroletters.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]

